molecular formula C14H14ClN5O6S B280350 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Número de catálogo B280350
Peso molecular: 415.8 g/mol
Clave InChI: JMACTOCEAXAYHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential cancer treatment. This compound is designed to target specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells.

Mecanismo De Acción

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide works by binding to the active site of BTK and ITK, preventing them from phosphorylating downstream targets. This leads to a reduction in the activation of several signaling pathways that are involved in cancer cell growth and survival. In addition, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells, further reducing their viability.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of efficacy, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has demonstrated potent anti-tumor activity in several preclinical models of cancer, including lymphoma and leukemia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it is a highly specific inhibitor of BTK and ITK, which are both validated targets for cancer therapy. This specificity reduces the risk of off-target effects and toxicity, which can be a concern with other broad-spectrum kinase inhibitors. However, one limitation of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it has only been studied in preclinical models, and clinical trials are needed to determine its safety and efficacy in humans.

Direcciones Futuras

There are several potential future directions for the development of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide as a cancer therapy. One area of focus is the development of combination therapies that utilize 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in combination with other targeted therapies or chemotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide treatment. Finally, there is ongoing research into the potential use of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in other diseases, such as autoimmune disorders and inflammatory diseases.

Métodos De Síntesis

The synthesis of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyrazole with N-(3-morpholin-4-ylsulfonylphenyl)acetamide in the presence of a catalyst. The resulting intermediate is then treated with a reagent to form the final product. This synthesis method has been optimized to produce high yields of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide with good purity.

Aplicaciones Científicas De Investigación

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a potent inhibitor of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both important targets for cancer therapy.

Propiedades

Fórmula molecular

C14H14ClN5O6S

Peso molecular

415.8 g/mol

Nombre IUPAC

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18)

Clave InChI

JMACTOCEAXAYHU-UHFFFAOYSA-N

SMILES isomérico

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

SMILES canónico

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.